molecular formula C13H18N4O4S B241629 2-[(7-butyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate

2-[(7-butyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate

Cat. No. B241629
M. Wt: 326.37 g/mol
InChI Key: RSAOXPSTWJCGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(7-butyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BDP-1 and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of BDP-1 involves the reaction of the compound with ROS, leading to the formation of a fluorescent product. This reaction is based on the oxidation of the sulfur atom in the BDP-1 molecule by ROS, resulting in the release of a highly fluorescent product. The fluorescence intensity of this product is proportional to the amount of ROS present, allowing for the quantification of ROS levels in biological systems.
Biochemical and Physiological Effects:
BDP-1 has been shown to have minimal toxicity and low reactivity towards other biomolecules, making it a safe and reliable tool for studying oxidative stress in biological systems. This compound has been used to study the effects of ROS on various biochemical and physiological processes, including cell signaling, gene expression, and cellular metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of BDP-1 is its high sensitivity and selectivity for ROS, making it a useful tool for studying oxidative stress in biological systems. This compound is also easy to synthesize and purify, making it readily available for use in scientific research. However, BDP-1 has limitations in terms of its application in vivo, as it is not able to penetrate cell membranes and is therefore limited to extracellular ROS detection.

Future Directions

There are several future directions for the application of BDP-1 in scientific research. One potential area of interest is the development of BDP-1-based biosensors for the detection of ROS in vivo. This would require the development of new techniques for delivering BDP-1 to intracellular ROS sources. Another potential area of interest is the modification of BDP-1 to improve its selectivity and sensitivity for specific ROS species, allowing for more precise detection and quantification of oxidative stress in biological systems. Additionally, BDP-1 could be used in the development of new therapeutic strategies for the treatment of diseases associated with oxidative stress.

Synthesis Methods

The synthesis of 2-[(7-butyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate can be achieved through different methods, including the reaction of 7-butyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-thiolate with ethyl chloroacetate. This reaction can take place in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product can be purified through various techniques, such as column chromatography.

Scientific Research Applications

BDP-1 has been used in various scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS). This compound has been shown to have high sensitivity and selectivity for ROS, making it a useful tool for studying oxidative stress in biological systems. BDP-1 has also been used in the development of biosensors for the detection of hydrogen peroxide and other ROS.

properties

Product Name

2-[(7-butyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate

Molecular Formula

C13H18N4O4S

Molecular Weight

326.37 g/mol

IUPAC Name

2-[(7-butyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate

InChI

InChI=1S/C13H18N4O4S/c1-4-5-6-17-9-10(14-12(17)22-7-8(18)19)15(2)13(21)16(3)11(9)20/h4-7H2,1-3H3,(H,18,19)

InChI Key

RSAOXPSTWJCGRK-UHFFFAOYSA-N

Isomeric SMILES

CCCC[N+]1=C(NC2=C1C(=O)N(C(=O)N2C)C)SCC(=O)[O-]

SMILES

CCCCN1C2=C(N=C1SCC(=O)O)N(C(=O)N(C2=O)C)C

Canonical SMILES

CCCC[N+]1=C(NC2=C1C(=O)N(C(=O)N2C)C)SCC(=O)[O-]

Origin of Product

United States

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